Hydrogen telluride

Catalog No.
S563331
CAS No.
7783-09-7
M.F
Te
M. Wt
127.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrogen telluride

CAS Number

7783-09-7

Product Name

Hydrogen telluride

IUPAC Name

tellurium

Molecular Formula

Te

Molecular Weight

127.6 g/mol

InChI

InChI=1S/Te

InChI Key

PORWMNRCUJJQNO-UHFFFAOYSA-N

SMILES

[TeH2]

solubility

Insoluble (NIOSH, 2024)
Insol in benzene, carbon disulfide
INSOL IN HOT & COLD WATER, HYDROCHLORIC ACID; SOL IN NITRIC ACID, AQ REGIA, POTASSIUM CYANIDE, POTASSIUM HYDROXIDE, SULFURIC ACID
Solubility in water: none
Insoluble

Canonical SMILES

[Te]

The exact mass of the compound Hydrogen telluride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydrogen telluride (CAS 7783-09-7) is the simplest inorganic hydride of tellurium, functioning as a highly reactive, carbon-free tellurizing gas and potent reducing agent. Characterized by a remarkably weak Te-H bond and a bent molecular geometry, it exists as a colorless, highly toxic gas that condenses at -2.2°C and freezes at -49°C[1]. Unlike organotellurium compounds, hydrogen telluride contains no carbon, making it a highly desirable precursor for ultra-high-purity metal telluride deposition. However, its positive standard enthalpy of formation (+99.7 kJ/mol) renders it thermodynamically unstable, spontaneously decomposing into elemental tellurium and hydrogen gas at temperatures above -2°C [2]. Consequently, industrial and laboratory procurement rarely involves standard compressed gas cylinders; instead, hydrogen telluride is typically generated in situ (e.g., via electrochemical reduction or hydrolysis of aluminum telluride) or handled in heavily diluted mixtures for immediate consumption in low-temperature atomic layer deposition (ALD) and chemical vapor deposition (CVD) workflows [3].

Substituting hydrogen telluride with more stable organotellurides (such as dimethyl telluride or diisopropyl telluride) or lighter chalcogen hydrides (like hydrogen sulfide) fundamentally alters process parameters and film quality. While organotellurides are easier to procure and store, their thermal decomposition requires significantly higher temperatures, often exceeding 300°C, which is incompatible with the low-thermal-budget requirements of advanced semiconductor manufacturing (e.g., <250°C for phase-change memory arrays) [1]. Furthermore, incomplete cleavage of the Te-C bonds in organometallics inevitably introduces carbon contamination into the crystal lattice, degrading the electrical properties of the resulting Ge-Sb-Te (GST) films [1]. Conversely, substituting with hydrogen sulfide or hydrogen selenide fails because it changes the target material's bandgap and phase-change characteristics entirely, while also requiring higher activation energies due to their significantly stronger chalcogen-hydrogen bonds [2]. Thus, hydrogen telluride remains strictly necessary when absolute carbon-free tellurization at low temperatures is required.

Low-Temperature ALD Reactivity for Phase-Change Memory

In the synthesis of ternary germanium-antimony-tellurium (GST) films for phase-change memory, the choice of tellurium precursor dictates the required thermal budget. Hydrogen telluride reacts readily with aminogermanes (e.g., tetrakis(dimethylamino)germane) and aminoantimony at temperatures below 250°C to form high-purity metal tellurides [1]. In contrast, alkyl tellurols and dialkyl tellurides require higher temperatures to cleave the Te-C bonds (e.g., t-butyltellurol has a Te-C bond energy of 26 kcal/mol), and their use risks carbon incorporation into the film [1]. The carbon-free nature of hydrogen telluride ensures zero carbon residue, which is critical for maintaining the proper crystallization kinetics and electrical resistance ratios in GST memory cells.

Evidence DimensionMinimum effective deposition temperature and carbon residue
Target Compound Data< 250°C with 0% precursor-derived carbon
Comparator Or BaselineOrganotellurides (e.g., Me2Te, tBuTeH) requiring > 300°C and risking carbon incorporation
Quantified DifferenceEnables <250°C ALD processing with guaranteed zero carbon from the Te source.
ConditionsALD/CVD reaction with aminogermane and aminoantimony precursors.

Allows semiconductor manufacturers to deposit GST films within strict low-temperature thermal budgets without sacrificing electrical performance to carbon contamination.

Chalcogen-Hydrogen Bond Dissociation Energy

The extreme reactivity of hydrogen telluride is quantitatively rooted in its exceptionally weak Te-H bond. The bond dissociation energy of the Te-H bond in hydrogen telluride is approximately 272 kJ/mol [1]. This is significantly lower than the corresponding bonds in lighter group 16 hydrides, such as hydrogen selenide (310 kJ/mol) and hydrogen sulfide (366 kJ/mol) [1]. This weak bond is responsible for the compound's thermal instability—decomposing rapidly above -2°C with an activation energy of 92 kJ/mol and a half-life of roughly 45 minutes at 0°C[2]. However, this exact thermodynamic instability makes it a highly effective low-temperature reducing agent and an effortless source of elemental tellurium compared to its sulfur and selenium analogs.

Evidence DimensionChalcogen-Hydrogen bond dissociation energy
Target Compound Data~272 kJ/mol (Te-H)
Comparator Or Baseline366 kJ/mol (S-H in H2S) and 310 kJ/mol (Se-H in H2Se)
Quantified DifferenceTe-H bond is 94 kJ/mol weaker than S-H and 38 kJ/mol weaker than Se-H.
ConditionsStandard gas-phase bond dissociation.

Explains both the mandatory in situ generation requirements and its unmatched ability to donate tellurium at near-room temperatures.

Aqueous Acidity and Precipitation Efficiency

In aqueous environments, hydrogen telluride functions as a strong acid, which heavily influences its utility in wet-chemical precipitation of metal tellurides. Hydrogen telluride exhibits a first acid dissociation constant (pKa1) of approximately 2.6, making it nearly as acidic as phosphoric acid [1]. This is orders of magnitude more acidic than hydrogen sulfide (pKa1 ~ 7.0) and hydrogen selenide (pKa1 ~ 3.89). The high acidity ensures that in aqueous solutions, hydrogen telluride readily dissociates to form hydrogentelluride and telluride ions, facilitating rapid, quantitative precipitation when reacted with metal salts, even at lower pH levels where sulfides would remain in solution [1].

Evidence DimensionFirst acid dissociation constant (pKa1)
Target Compound Data2.6
Comparator Or Baseline~7.0 for Hydrogen sulfide (H2S)
Quantified DifferenceHydrogen telluride is over 4 orders of magnitude more acidic than hydrogen sulfide.
ConditionsAqueous solution at standard ambient temperature.

Enables highly efficient, pH-flexible precipitation of metal telluride nanoparticles and bulk powders in wet-chemical synthesis.

Isotopic Substitution for Enhanced Process Stability

For applications requiring the carbon-free benefits of hydrogen telluride but demanding a slightly wider operational window, isotopic substitution provides a measurable handling advantage. Deuterium telluride (D2Te), the heavier isotope analog, exhibits improved thermal stability compared to standard hydrogen telluride [1]. Because the Te-D bond has a lower zero-point energy than the Te-H bond, the activation energy required for thermal decomposition is higher. In procurement contexts where in situ generation of hydrogen telluride is too rapid or difficult to control for precise ALD dosing, deuterium telluride is utilized to delay premature decomposition in the delivery lines while still ensuring a carbon-free deposition of ternary GST films [1].

Evidence DimensionThermal stability and decomposition resistance
Target Compound DataHighly unstable (rapid decomposition > -2°C)
Comparator Or BaselineDeuterium telluride (D2Te) exhibits higher thermal stability
Quantified DifferenceD2Te provides an extended handling window due to the kinetic isotope effect on the Te-chalcogen bond cleavage.
ConditionsGas-phase precursor delivery in ALD/CVD systems.

Gives process engineers an isotopic alternative that balances the need for zero-carbon tellurization with practical precursor delivery stability.

Low-Temperature ALD of Phase-Change Memory (PCM) Devices

Directly leveraging its ability to react with aminogermanes and aminoantimony at <250°C, hydrogen telluride is utilized as a carbon-free precursor for depositing Ge-Sb-Te (GST) films. This is critical for manufacturing high-density phase-change memory arrays where thermal budgets are strictly limited to prevent damage to underlying CMOS structures, and where carbon impurities would otherwise create charge traps that degrade memory retention and switching speeds[1].

Room-Temperature Deposition of Pure Tellurium Thin Films

Exploiting its exceptionally weak Te-H bond and high thermal lability, electrochemically generated hydrogen telluride is used to deposit homogenous, large-area tellurium films at room temperature. These films are applied to polymeric substrates (like polyethylene) to create solar radiation shields for radiative cooling devices, a process impossible with stable organotellurides that require high-temperature pyrolysis [2].

Wet-Chemical Synthesis of II-VI Semiconductor Nanocrystals

Taking advantage of its high aqueous acidity (pKa1 = 2.6) and rapid dissociation, hydrogen telluride is employed in the wet-chemical precipitation of size-quantized CdTe and ZnTe nanocrystals. Its ability to act as a potent, carbon-free telluride source allows for the synthesis of high-purity quantum dots with tightly controlled stoichiometry, avoiding the organic byproducts associated with trioctylphosphine telluride (TOP-Te) precursors [2].

Physical Description

Grayish-white, lustrous, brittle, crystalline solid; dark-gray to brown, amorphous powder with metallic characteristics. Used as a coloring agent in chinaware, porcelains, enamels, glass; producing black finish on silverware; semiconductor devices and research; manufacturing special alloys of marked electrical resistance. Improves mechanical properties of lead; powerful carbide stabilizer in cast iron, tellurium vapor in "daylight" lamps, vulcanization of rubber. Blasting caps. Semiconductor research. (EPA, 1998)
Toxic by inhalation, skin absorption, or ingestion. May be solid or liquid.
Odorless, dark-gray to brown, amorphous powder or grayish-white, brittle solid; [NIOSH]
DARK GREY-TO-BROWN AMORPHOUS POWDER, WITH METAL CHARACTERISTICS OR SILVERY-WHITE, LUSTROUS CRYSTALLINE SOLID.
Odorless, dark-gray to brown, amorphous powder or grayish-white, brittle solid.

Color/Form

Grayish-white, lustrous, brittle, crystalline solid, hexagonal, rhombohedral structure
Dark-gray to brown, amorphous powder with metal characteristics

Exact Mass

129.9062227 g/mol

Monoisotopic Mass

129.9062227 g/mol

Boiling Point

1814 °F amorphous powder; 2534 °F crystalline solid (EPA, 1998)
989.9 °C
989.8 °C
1814 °F

Heavy Atom Count

1

Density

6.24 (EPA, 1998) - Denser than water; will sink
6.11-6.27
6.0-6.25 g/cm³
6.24

Odor

Odorless.

Decomposition

When heated to decomposition it emits toxic fumes of /tellurium/.

Melting Point

842 °F (EPA, 1998)
449.8 °C
449.5 °C
842 °F

UNII

NQA0O090ZJ
7F4735942K

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The efficacy of garlic as a lipid-lowering agent is being increasingly recognized, but the biochemical mechanisms underlying this action are currently unknown. It is proposed that organic tellurium compounds, which are found in high concentration in fresh garlic buds, may contribute to this action by inhibiting squalene epoxidase, the penultimate enzyme in the synthetic pathway of cholesterol. Weanling rats fed a diet rich in tellurium develop a demyelinating polyneuropathy due to inhibition of this enzyme in peripheral nerves. Chronic exposure to small amounts of tellurium found in garlic might reduce endogenous cholesterol production through inhibition of hepatic squalene epoxidase and so reduce cholesterol levels. Tellurium may also contribute to the characteristic odor of garlic since the most obvious clinical sign of tellurium poisoning is a garlic-like odor.
Inclusion of 1.1% tellurium in the diet of developing rats causes a highly synchronous primary demyelination of peripheral nerves, which is followed closely by a period of rapid remyelination. The demyelination is related to the inhibition of squalene epoxidase activity, which results in a block in cholesterol synthesis and accumulation of squalene. We now report that the demyelination resulting from this limiting of the supply of an intrinsic component of myelin (cholesterol) leads to repression of the expression of mRNA for myelin-specific proteins. Tellurium exposure resulted in an increase in total RNA (largely rRNA) in sciatic nerve, which could not be accounted for by cellular proliferation; these increased levels of rRNA may be a reactive response of Schwann cells to toxic insult and may relate to the higher levels of protein synthesis required during remyelination. In contrast, steady-state levels of mRNA, determined by Northern blot analysis, for P0 and myelin basic protein were markedly decreased (levels after 5 days of tellurium exposure were only 10-15% of control levels as a fraction of total RNA and 25-35% of control levels when the increased levels of total RNA were taken into account). Message levels increased during the subsequent period of remyelination and reached near-normal levels 30 days after beginning tellurium exposure. Although message levels for the myelin-associated glycoprotein showed a similar temporal pattern, levels did not decrease as greatly and subsequently increased sooner than did levels for P0 and myelin basic protein. The coordinate alterations in message levels for myelin proteins indicate that Schwann cells can down-regulate and then up-regulate the synthesis of myelin in response to alterations in the supply of membrane components.

Vapor Pressure

1 mmHg at 968 °F (EPA, 1998)
Vapor pressure between 511 and 835 °C is given by equation logP(kPa)= 6.7249-(5960.2/K)
0 mmHg (approx)

Pictograms

Acute Toxic Flammable

Flammable;Compressed Gas;Acute Toxic

Impurities

Commercial grade: copper, 0.01 wt%; lead, 0.003 wt%; selenium, 0.01 wt%; silica, 0.04 wt%; iron, 0.01 wt%
High purity grade: other impurities, 10 ppm.

Other CAS

7783-09-7

Absorption Distribution and Excretion

In the nervous system, tellurium accumulates in the gray matter, not the white matter, when injected intracerebrally. The metal is found in phagocytic & ependymal cells & in lysosomes as fine needles.
Elemental tellurium is poorly absorbed. ... Soluble tellurium can be absorbed through the skin, although ingestion or inhalation of fumes presents the greatest industrial hazard. A metallic taste in the mouth may result from excessive absorption. The characteristic sign of absorption is the garlic-like odor ... in the breath & sweat.
Urinary, fecal, & biliary excretion also occur. Urinary excretion is probably more important than respiratory excretion in eliminating absorbed tellurium.
EXCRETION BY BREATH ... IS NOT ... IMPORTANT CHANNEL. ... EXCRETION IN SALIVA ... SUGGESTED ... AS EXPLANATION OF METALLIC TASTE IN MOUTH ... .
For more Absorption, Distribution and Excretion (Complete) data for TELLURIUM, ELEMENTAL (9 total), please visit the HSDB record page.

Metabolism Metabolites

A very small amt of tellurium is exhaled (about 0.1%) presumably as dimethyltelluride ... in animals and man after exposure to elemental tellurium and tellurium(IV) cmpd. /Elemental tellurium & tellurium(IV) compounds/

Wikipedia

Tellurium

Biological Half Life

Rats in blood: 9 days; Rats in kidneys: 23 days; In bone: 600 days; [Nordberg, p. 815]
... THE WHOLE BODY RETENTION MODEL FOR MAN ASSUMES BIOLOGICAL HALF-TIME OF ABOUT 3 WK.

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Most commercial tellurium is recovered from electrolytic copper refinery slimes. The tellurium content of the slimes can range from trace up to 10%. Typically, the removal of copper in slimes is accomplished by the autoclaving of slimes at elevated temperatures with sulfuric acid and oxygen. Using temperatures of 120 °C and oxygen pressures of 345 kPa (50 psig) allows almost complete copper extraction and tellurium extractions ranging from 50-80%. Tellurium is recovered from solution by cementation with copper at elevated (>90 °C) temperature. Copper telluride is leached with caustic soda and air to produce a sodium tellurite solution. This solution with excess free caustic soda is then electrolyzed in a cell using stainless steel anodes to produce tellurium metal.
To produce commercial (99.5%) tellurium metal, tellurium dioxide is dissolved in hydrochloric acid. The tellurium solution is saturated with sulfur dioxide gas to yield commercial tellurium powder, which is washed, dried, and melted.
TELLURIUM ... EXTRACTED CHIEFLY FROM RESIDUES OF BISMUTH ORES ... DISSOLVED IN HYDROGEN CHLORIDE, TELLURIUM PRECIPITATES BY ADDING SODIUM SULFITE ... PURIFIED BY BOILING WITH SODIUM SULFIDE, POWDERED SULFUR & SODIUM SULFITE.
Reduction of telluric oxide with sulfur dioxide; by dissolving the oxide in a caustic soda solution and plating out the metal.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Tellurium: ACTIVE
DISCOVERED BY VON REICHENSTEIN IN 1782; NAMED BY KLAPROTH IN 1798.
A tellurium containing catalyst from an industrial plant caused a serious odor problem during biological treatment of wastewater from about 35 plants producing organic and inorganic chemicals in the Netherlands. Odor problems, not noticeable during the first years of wastewater plant operation, developed on the skin of the operators and at a distance of 0.5 to 1 km from the plant. It was determined that the odor producing organic tellurium compound was produced under anoxic conditions in the denitrification step. Faint odor was detected with addition of as little as 0.01 mg/l of tellurium tetrachloride. This odor was apparent earlier under anoxic conditions than under aerobic conditions. Strong odor was produced under anoxic conditions after 20 hr at concentrations of 0.02, 0.05, and 0.10 mg/l. Under aerobic conditions the higher concentrations produced faint odor except for one trial. To avoid odor problems a process was developed to reduce the tellurium content of the wastewater to 5 to 10% of the usual values before leaving the plant of origin.

Interactions

Selenium is known to form complexes with heavy metals in the blood and thus increase the retention time of the metals in several organs, especially in the reticulo-endothelial system. Selenium may similarly cause retention of mercury in the lung after metallic mercury (Hg0) inhalation. This study, comparing the effects of tellurium with those of selenium (both in group '6b' of the periodical system), showed that Te(IV) was as effective as Se(IV) and Se(VI) (all given in a dose of 10 mumol/kg body wt.) in retaining inhaled 203Hg0 (1.5 mumol/kg body wt.) in the lung (presumably 203Hg2+ after oxidation). Te(VI) had to be given in a dose of 100 mumol/kg body wt to produce the same effect. As in the lung, also in other organs tellurium caused a dose-dependent increase in mercury retention. At a dose level of 10 mumol Te(IV) per kg body wt. the mercury retention ratios (treated/control) were 140 for the lung and 8.6 for the whole body. The corresponding figures for Te(VI) (10, 30 and 100 mumol/kg body wt.) were 10, 73 and 120 and 3.7, 3.9 and 4.3, respectively. Retention of i.v. injected 203HgCl2 was increased by pre-administration of tellurium, again in a dose-dependent manner and Te(IV) being 3-10 times more effective than Te(VI). The kidney and the spleen were the dominant organs, as is the case after Se pretreatment. Anions of other elements, arsenite, arsenate, chromate, molybdate and wolframate (30 mumol/kg body wt.), did not affect the retention of 203Hg in lung or any other organ, or in the whole body after inhalation of 203Hg0. It is suggested that Te(IV) may easily be reduced to Te2- (in analogy with selenium) which may complex with Hg2+. The liability for Te(VI) to be reduced to Te2- appears to be approx. 10 times lower.

Stability Shelf Life

TARNISHES SLIGHTLY IN AIR

Dates

Last modified: 02-18-2024

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